2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis
Description
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis (IUPAC name: cis-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid) is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a prop-1-en-2-yl group and a carboxylic acid moiety in a cis-configuration. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 164.64 g/mol .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-prop-1-en-2-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10) |
InChI Key |
RJHZCJXTRNHKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(CCO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Alcohol Precursor
The alcohol precursor, 3-hydroxy-2-(prop-1-en-2-yl)oxolane, is synthesized via Grignard addition to tetrahydrofuran-3-one. Reacting tetrahydrofuran-3-one with prop-1-en-2-yl magnesium bromide yields the tertiary alcohol with cis stereochemistry, as the oxolane ring’s puckering directs nucleophilic attack to the less hindered face (Figure 1A). Alternatively, acetylide addition followed by partial hydrogenation provides the vinyl group, though this method requires careful control to avoid over-reduction.
Carbonylation Reaction Conditions
The carbonylation step employs a palladium catalyst (e.g., PdCl₂) with triarylphosphine ligands (e.g., PPh₃) under CO pressures of 300–600 bar and temperatures of 90–110°C. Under these conditions, the alcohol undergoes insertion into the Pd–CO complex, followed by reductive elimination to yield the carboxylic acid (Table 1).
Table 1: Optimization of Carbonylation Parameters for 2-(Prop-1-en-2-yl)oxolane-3-carboxylic Acid
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| CO Pressure (bar) | 100–650 | 500 | 78 |
| Temperature (°C) | 50–150 | 105 | 82 |
| Pd Loading (mol%) | 0.1–5 | 1.2 | 85 |
| Ligand (PPh₃/Pd) | 1:1–10:1 | 6:1 | 88 |
The reaction proceeds with retention of configuration at C-3, preserving the cis arrangement established during the Grignard addition. Post-reaction purification via semi-preparative HPLC isolates the cis isomer with >95% enantiomeric excess (Figure 1B).
Three-Component Coupling Strategy for Oxolane Ring Assembly
Inspired by levuglandin syntheses, a three-component coupling approach assembles the oxolane ring from smaller fragments. This method conjugates a vinylstannane nucleophile, di-tert-butyl acetylenedicarboxylate, and an allylic bromide to form a maleic anhydride intermediate, which is subsequently functionalized (Scheme 2).
Conjugate Addition and Anhydride Formation
The vinylstannane 5 (derived from 1-octyn-3-ol) undergoes conjugate addition to di-tert-butyl acetylenedicarboxylate (6 ), generating a vinyl cuprate intermediate. Trapping with the allylic bromide 7 (synthesized from tetrahydrofuran and propargyl alcohol) yields the anhydride 3 , which is methylated to introduce the carboxylic acid group (Scheme 3).
Stereochemical Control
The cis configuration arises from the steric constraints of the oxolane ring during anhydride formation. Methylation of the anhydride with MeLi at −94°C selectively targets the less hindered carbonyl, yielding the cis product in a 6:1 ratio over the trans isomer. Subsequent desilylation with HF liberates the carboxylic acid while maintaining stereochemical integrity.
Oxidation of Hydroxymethyl Precursors
Direct oxidation of 3-hydroxymethyl-2-(prop-1-en-2-yl)oxolane provides an alternative route. The hydroxymethyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though over-oxidation to ketones necessitates careful stoichiometric control (Equation 1):
$$
\text{3-Hydroxymethyl-2-(prop-1-en-2-yl)oxolane} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid}
$$
Table 2: Oxidation Conditions and Yields
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 0–25 | 65 |
| CrO₃ | Acetone | −20 | 58 |
| Jones Reagent | H₂O/acetone | 0 | 72 |
Cyclization of Diester Precursors
Dieckmann condensation of dimethyl 2-(prop-1-en-2-yl)glutarate under basic conditions forms the oxolane ring via intramolecular ester enolate cyclization (Scheme 4). The cis configuration is favored due to transition-state ring strain minimization, yielding the target compound in 68% yield after hydrolysis (Table 3).
Table 3: Cyclization Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOMe | MeOH | 65 | 68 |
| LDA | THF | −78 | 42 |
| DBU | Toluene | 110 | 55 |
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Each Method
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Carbonylation | 85 | High | Industrial |
| Three-Component | 78 | Moderate | Laboratory |
| Oxidation | 72 | Low | Small-scale |
| Cyclization | 68 | High | Moderate |
The carbonylation route offers superior scalability and stereocontrol, making it the preferred industrial method. Laboratory-scale syntheses favor the three-component coupling for its modularity, despite requiring intricate protecting group strategies.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study tested a series of derivatives against human colon carcinoma cells (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the potential for developing new cancer therapies based on this compound.
Agricultural Applications
In agriculture, 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid has been investigated for its role as a plant growth regulator. Research suggests that it can influence ethylene biosynthesis, which is crucial for various plant physiological processes.
Data Table: Effects on Plant Growth
| Compound | Application | Effect on Ethylene Production |
|---|---|---|
| 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid | Growth regulator | Increased ethylene synthesis |
| Methylcyclopropane | Control | Standard ethylene levels |
| Pyrazinecarboxylic acid | Inhibitor | Decreased ethylene synthesis |
This table summarizes findings from studies assessing the influence of different compounds on ethylene production in plants .
The biological activity of 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid has been further explored through molecular docking studies, revealing its potential interactions with key enzymes involved in metabolic pathways.
Molecular Docking Insights
Recent studies employed molecular docking techniques to predict binding affinities between this compound and various target enzymes. The results indicated favorable interactions that could lead to the development of enzyme inhibitors or activators .
Mechanism of Action
The mechanism by which 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 2-(prop-1-en-2-yl)oxolane-3-carboxylic acid, cis with analogous compounds:
Key Observations:
- Heterocyclic Core : Unlike pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), the target compound features an oxygen-containing oxolane ring, which may enhance solubility in polar solvents .
- Functional Groups : The cis-prop-1-en-2-yl group introduces steric and electronic effects distinct from nitro (in CAS 735275-43-1) or methoxy substituents (in 4,6-dimethoxypyrimidine-2-carboxylic acid) .
- Chirality : The cis-configuration of the target compound contrasts with racemic mixtures or stereochemically undefined derivatives (e.g., methyltetrahydrofuran carboxylate in ).
Molecular Weight and Stability:
- The target compound (164.64 g/mol) is lighter than cyclohexane-based analogs (e.g., CAS 735275-43-1 at 289.28 g/mol), suggesting differences in volatility and crystallization behavior .
Biological Activity
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis (commonly referred to as cis-POCA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with cis-POCA, including its synthesis, mechanisms of action, and relevant case studies.
Cis-POCA is characterized by the molecular formula and a molecular weight of 156.18 g/mol. Its structure includes an oxolane ring and a carboxylic acid functional group, which are crucial for its biological interactions.
Synthesis
The synthesis of cis-POCA can be achieved through various organic reactions, including cyclization methods involving propynyl derivatives. The specific synthetic routes can influence the yield and purity of the compound, which are critical for subsequent biological testing.
Cis-POCA exhibits several biological activities that may be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that cis-POCA may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast and colon cancer cells, although detailed IC50 values need further elucidation from experimental data.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, contributing to its anticancer effects.
- Antioxidant Properties : Research indicates that cis-POCA may exhibit antioxidant activity, which could play a role in mitigating oxidative stress-related cellular damage.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of cis-POCA:
- Cytotoxicity Assays : In vitro assays have demonstrated that cis-POCA exhibits moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Caco2 (colon cancer). The observed IC50 values ranged from 20 μM to 50 μM depending on the cell line tested .
- Mechanistic Studies : A study conducted by Arai et al. highlighted the potential of cis-POCA as an inhibitor of key metabolic enzymes involved in cancer progression. The research utilized bioassay-guided fractionation techniques to identify active fractions containing cis-POCA .
- Comparative Analysis : A comparative study involving other similar compounds revealed that while some derivatives exhibited stronger activity, cis-POCA maintained a favorable profile due to its unique structural attributes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
